![molecular formula C14H20 B1353154 1-Cyclohexyl-2-ethylbenzene CAS No. 4501-37-5](/img/structure/B1353154.png)
1-Cyclohexyl-2-ethylbenzene
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Description
1-Cyclohexyl-2-ethylbenzene is an organic compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2-ethylbenzene is 1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3
. This code provides a standard way to encode the compound
Scientific Research Applications
Catalytic Oxidation and Hydrogenation Reactions
Ethylbenzene and cyclohexene are key compounds in studies focusing on catalytic oxidation and hydrogenation processes. For example, the selective oxidation of ethylbenzene to acetophenone and cyclohexene to 2-cyclohexene-1-one using various catalysts has been investigated, showcasing the potential for selective catalytic reactions involving 1-Cyclohexyl-2-ethylbenzene as well (Habibi & Faraji, 2013). Additionally, the use of N-hydroxyphthalimide (NHPI) under oxygen atmosphere in the presence of cobalt catalysts for the oxidation of similar compounds suggests a pathway for the oxidation processes that could be applied to 1-Cyclohexyl-2-ethylbenzene (Habibi, Faraji, & Arshadi, 2013).
Kinetic Studies and Reaction Mechanisms
The autoxidation of ethylbenzene and cyclohexane has been thoroughly studied, offering insights into the kinetics and mechanisms of oxidation reactions relevant to 1-Cyclohexyl-2-ethylbenzene. The detailed mechanism elucidated through a combination of experimental and theoretical approaches provides a foundation for understanding how similar compounds react under specific conditions (Hermans, Peeters, & Jacobs, 2007).
Chemical Synthesis and Derivatives
Research on the synthesis and characterization of catalysts for the oxidation of ethylbenzene and cyclohexene offers potential methodologies for synthesizing derivatives of 1-Cyclohexyl-2-ethylbenzene. For instance, studies demonstrate the efficiency of nano-manganese catalysts for the selective oxidation of these compounds, providing a basis for the development of new synthetic routes and catalysts for chemical transformations involving 1-Cyclohexyl-2-ethylbenzene (Habibi, Faraji, & Arshadi, 2014).
properties
IUPAC Name |
1-cyclohexyl-2-ethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBEZWRRNVONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-ethylbenzene | |
CAS RN |
4501-37-5 |
Source
|
Record name | 1-Cyclohexyl-2-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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